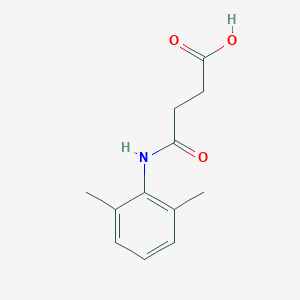

N-(2,6-Dimethyl-phenyl)-succinamic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(2,6-dimethylanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-8-4-3-5-9(2)12(8)13-10(14)6-7-11(15)16/h3-5H,6-7H2,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANORGLROOXVGGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20320459 | |

| Record name | N-(2,6-Dimethyl-phenyl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24245-01-0 | |

| Record name | 24245-01-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,6-Dimethyl-phenyl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-[(2,6-dimethylphenyl)-aminocarbonyl]propionic acid

This technical guide provides a comprehensive overview of the synthesis of 3-[(2,6-dimethylphenyl)-aminocarbonyl]propionic acid, a compound of interest for researchers and professionals in the field of drug development and chemical synthesis. This document details the experimental protocol for its preparation, presents key quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Introduction

3-[(2,6-dimethylphenyl)-aminocarbonyl]propionic acid, also known by its systematic name N-(2,6-dimethylphenyl)succinamic acid, is an amide derivative of succinic acid. The amide moiety is a crucial functional group in many biologically active compounds, making the synthesis and structural analysis of such molecules a significant area of chemical research. The synthesis described herein is a straightforward and efficient method for the preparation of this compound.

Synthesis Pathway

The synthesis of 3-[(2,6-dimethylphenyl)-aminocarbonyl]propionic acid is achieved through the reaction of succinic anhydride with 2,6-dimethylaniline. This reaction is a nucleophilic acyl substitution where the amino group of 2,6-dimethylaniline attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding amic acid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-[(2,6-dimethylphenyl)-aminocarbonyl]propionic acid.

Experimental Protocol

The following experimental protocol is based on the established synthesis of N-(2,6-dimethylphenyl)succinamic acid[1].

Materials:

-

Succinic anhydride

-

2,6-dimethylaniline

-

Toluene

-

Dilute hydrochloric acid

-

Water

Procedure:

-

A solution of succinic anhydride (0.025 mole) in 25 ml of toluene is prepared.

-

A solution of 2,6-dimethylaniline (0.025 mole) in 20 ml of toluene is prepared separately.

-

The solution of 2,6-dimethylaniline is added dropwise to the succinic anhydride solution with constant stirring.

-

The resulting mixture is stirred for approximately 1 hour and then left to stand for an additional hour at room temperature to ensure the completion of the reaction.

-

Following the reaction period, the mixture is treated with dilute hydrochloric acid to remove any unreacted 2,6-dimethylaniline.

-

The solid product is collected by filtration under suction.

-

The collected solid is washed thoroughly with water to remove any unreacted succinic anhydride and succinic acid.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of 3-[(2,6-dimethylphenyl)-aminocarbonyl]propionic acid[1].

| Reactant/Solvent | Molar Quantity (mol) | Volume (ml) |

| Succinic Anhydride | 0.025 | - |

| 2,6-Dimethylaniline | 0.025 | - |

| Toluene (for Succinic Anhydride) | - | 25 |

| Toluene (for 2,6-Dimethylaniline) | - | 20 |

Conclusion

The synthesis of 3-[(2,6-dimethylphenyl)-aminocarbonyl]propionic acid can be effectively carried out in a single step from commercially available starting materials. The procedure is straightforward, involving the reaction of succinic anhydride and 2,6-dimethylaniline in toluene at room temperature, followed by a simple work-up procedure. This method provides a reliable route for obtaining the target compound for further research and development activities.

References

An In-depth Technical Guide to the Chemical Properties of N-(2,6-Dimethyl-phenyl)-succinamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and structural characteristics of N-(2,6-Dimethyl-phenyl)-succinamic acid. The information is intended to support research and development activities in medicinal chemistry and materials science.

Chemical and Physical Properties

This compound, also known by its IUPAC name 4-(2,6-dimethylanilino)-4-oxobutanoic acid, is a dicarboxylic acid monoamide. The presence of both a carboxylic acid and an amide functional group makes it a molecule of interest for further chemical modifications and as a building block in the synthesis of more complex molecules. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 4-(2,6-dimethylanilino)-4-oxobutanoic acid |

| Synonyms | 3-[(2,6-dimethylphenyl)aminocarbonyl]propionic acid |

| CAS Registry Number | 24245-01-0[1] |

| Molecular Formula | C₁₂H₁₅NO₃[2] |

| Molecular Weight | 221.26 g/mol [1] |

| Appearance | Solid |

| Melting Point | Recrystallized to a constant melting point from ethanol[2][3] |

| Solubility | Recrystallized from ethanol, suggesting good solubility in this solvent[2][3] |

| InChI Key | ANORGLROOXVGGO-UHFFFAOYSA-N[1] |

Synthesis and Purification

The synthesis of this compound is a straightforward process involving the reaction of 2,6-dimethylaniline with succinic anhydride. This reaction is an example of nucleophilic acyl substitution where the amino group of the aniline attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring.

The following protocol is based on established laboratory procedures for the synthesis of this compound.[2][3]

Materials:

-

Succinic anhydride (0.025 mole)

-

2,6-dimethylaniline (0.025 mole)

-

Toluene (45 ml total)

-

Dilute hydrochloric acid

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

A solution of succinic anhydride (0.025 mole) in 25 ml of toluene is prepared.

-

A solution of 2,6-dimethylaniline (0.025 mole) in 20 ml of toluene is prepared separately.

-

The 2,6-dimethylaniline solution is added dropwise to the succinic anhydride solution with constant stirring.

-

The resulting mixture is stirred for approximately one hour and then left to stand for an additional hour at room temperature to ensure the completion of the reaction.

-

The reaction mixture is then treated with dilute hydrochloric acid to remove any unreacted 2,6-dimethylaniline.

-

The resulting solid product, this compound, is collected by filtration under suction.

-

The solid is washed thoroughly with water to remove any unreacted succinic anhydride and succinic acid.

-

The crude product is purified by recrystallization from ethanol to a constant melting point. The purity of the compound can be further verified by elemental analysis, infrared (IR), and NMR spectroscopy.[2]

References

An In-depth Technical Guide to N-(2,6-Dimethyl-phenyl)-succinamic Acid: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of N-(2,6-Dimethyl-phenyl)-succinamic acid. The information is intended to support research and development activities in medicinal chemistry, materials science, and related fields where this compound may be of interest.

Molecular Structure and Identification

This compound, a derivative of succinamic acid, is characterized by a succinic acid moiety linked via an amide bond to a 2,6-dimethylphenyl group.

Systematic Name: 3-[(2,6-dimethylphenyl)-aminocarbonyl]propionic acid[1]

IUPAC Name: 4-(2,6-dimethylanilino)-4-oxobutanoic acid

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₃ | [1] |

| Molecular Weight | 221.25 g/mol | [1] |

| InChI Key | ANORGLROOXVGGO-UHFFFAOYSA-N | |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/n |

Synthesis Protocol

The synthesis of this compound is achieved through the reaction of succinic anhydride with 2,6-dimethylaniline.

Experimental Workflow

Caption: Synthesis workflow for this compound.

Detailed Methodology

-

Reaction Setup: A solution of succinic anhydride (0.025 mole) in 25 ml of toluene is prepared. In a separate vessel, a solution of 2,6-dimethylaniline (0.025 mole) in 20 ml of toluene is made.[1]

-

Reaction: The 2,6-dimethylaniline solution is added dropwise to the succinic anhydride solution with constant stirring.[1]

-

Reaction Time: The resulting mixture is stirred for approximately one hour and then left to stand for an additional hour at room temperature to ensure the completion of the reaction.[1]

-

Work-up: To remove any unreacted 2,6-dimethylaniline, the mixture is treated with dilute hydrochloric acid. The resulting solid precipitate is collected by filtration under suction.[1]

-

Purification: The collected solid is washed thoroughly with water to remove unreacted succinic anhydride and succinic acid. Further purification is achieved by recrystallization from ethanol to a constant melting point.[2]

Spectroscopic and Crystallographic Data

The structural characterization of this compound has been performed using various analytical techniques.

Crystallographic Data

Single-crystal X-ray diffraction analysis has provided detailed insights into the solid-state structure of the molecule.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/n | |

| a | 7.9633 (8) Å | [1] |

| b | 19.889 (2) Å | [1] |

| c | 7.9822 (8) Å | [1] |

| β | 111.16 (1)° | [1] |

| Volume | 1179.0 (2) ų | [1] |

| Z | 4 | [1] |

The crystal structure reveals that the molecules are packed in a two-dimensional array stabilized by intermolecular N—H⋯O and O—H⋯O hydrogen bonds.[1] The amide segment exhibits an anti conformation between the N—H and C=O bonds.[1]

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |

| N-H stretch (Amide) | ~3300 |

| C-H stretch (Aromatic) | 3100-3000 |

| C-H stretch (Aliphatic) | 3000-2850 |

| C=O stretch (Carboxylic Acid) | 1760-1690 |

| C=O stretch (Amide) | ~1650 |

| C-N stretch (Amide) | ~1400 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| -COOH | 10-12 | singlet (broad) |

| -NH- | ~8-9 | singlet |

| Aromatic-H | 7.0-7.2 | multiplet |

| -CH₂-CH₂- | 2.5-2.8 | multiplet |

| -CH₃ | ~2.2 | singlet |

¹³C NMR:

| Carbon | Expected Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 175-185 |

| C=O (Amide) | 170-175 |

| Aromatic C (substituted) | 135-140 |

| Aromatic C-H | 125-130 |

| -CH₂-CH₂- | 30-35 |

| -CH₃ | ~18 |

Potential Biological Activity

While specific biological studies on this compound are limited, derivatives of succinamic acid and the structurally related succinimides have shown a range of biological activities.

-

Anticancer Activity: Some succinimide derivatives have been investigated for their potential as antitumor agents.

-

Enzyme Inhibition: Aryl succinic acid derivatives have been identified as potent inhibitors of acetylcholinesterase, suggesting potential applications in neurodegenerative disease research.[3]

-

General Biological Relevance: The succinimide ring is a recognized scaffold in drug discovery, with derivatives exhibiting anticonvulsant, anti-inflammatory, and antimicrobial properties.

Further research is required to elucidate the specific biological profile of this compound.

References

An In-depth Technical Guide to N-(2,6-Dimethyl-phenyl)-succinamic acid (CAS Number 24245-01-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,6-Dimethyl-phenyl)-succinamic acid, with the CAS number 24245-01-0, is a chemical compound belonging to the class of N-aryl succinamic acids. While extensive research on the specific biological activities of this particular molecule is not widely available in public literature, the succinamic acid and related succinimide scaffolds are recognized for their potential pharmacological properties. This technical guide provides a comprehensive overview of the known physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of potential avenues for biological investigation based on the activities of structurally related compounds. This document aims to serve as a valuable resource for researchers interested in the synthesis and potential therapeutic applications of this compound and its analogs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 24245-01-0 | [1][2] |

| Molecular Formula | C₁₂H₁₅NO₃ | [1][2] |

| Molecular Weight | 221.26 g/mol | [1][2] |

| IUPAC Name | 4-((2,6-dimethylphenyl)amino)-4-oxobutanoic acid | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically >95% | [1][2] |

| InChI Key | ANORGLROOXVGGO-UHFFFAOYSA-N | [1] |

Crystallographic Data

The solid-state structure of this compound has been characterized by X-ray crystallography. The key crystal data and structure refinement parameters are summarized in Table 2. The molecule crystallizes in a monoclinic system.[3] The crystal structure reveals intermolecular hydrogen bonding between the amide and carboxylic acid moieties, which influences the molecular packing.[3]

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/n | [3] |

| a (Å) | 7.9633 (8) | [3] |

| b (Å) | 19.889 (2) | [3] |

| c (Å) | 7.9822 (8) | [3] |

| β (°) | 111.16 (1) | [3] |

| Volume (ų) | 1179.0 (2) | [3] |

| Z | 4 | [3] |

| Calculated Density (Mg m⁻³) | 1.246 | [3] |

| Temperature (K) | 299 (2) | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of succinic anhydride with 2,6-dimethylaniline.[3] A detailed experimental protocol is provided below.

Materials:

-

Succinic anhydride (0.025 mol)

-

2,6-Dimethylaniline (0.025 mol)

-

Toluene (45 ml total)

-

Dilute hydrochloric acid

-

Water

-

Ethanol

Procedure:

-

Dissolve succinic anhydride (0.025 mol) in 25 ml of toluene.

-

In a separate flask, dissolve 2,6-dimethylaniline (0.025 mol) in 20 ml of toluene.

-

Add the 2,6-dimethylaniline solution dropwise to the succinic anhydride solution with constant stirring.

-

Stir the resulting mixture for approximately one hour at room temperature.

-

Allow the mixture to stand for an additional hour to ensure the completion of the reaction.

-

To remove any unreacted 2,6-dimethylaniline, treat the mixture with dilute hydrochloric acid.

-

Filter the resulting solid product under suction.

-

Wash the solid thoroughly with water to remove unreacted succinic anhydride and any succinic acid formed.

-

Recrystallize the product from ethanol to a constant melting point to obtain pure this compound.[3]

Characterization: The purity and identity of the synthesized compound can be confirmed by elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.[3]

Synthesis and Characterization Workflow.

Potential Biological Activities and Screening Protocols

While direct biological studies on this compound are limited, the broader class of N-aryl succinamic acids and their cyclized succinimide analogs have been investigated for various pharmacological activities. This section outlines potential areas of investigation and provides standard protocols for preliminary screening.

Potential Anticancer Activity

Derivatives of succinimide have been reported to exhibit antitumor properties. The structural features of this compound, particularly the substituted aryl ring, suggest that it could be a candidate for anticancer screening.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

This compound stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/ml in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 24-72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium containing MTT and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Potential Anticonvulsant Activity

Succinimide derivatives are a known class of anticonvulsant drugs (e.g., ethosuximide). The structural similarity of this compound to this class makes it a candidate for evaluation in seizure models.

Experimental Protocols for Anticonvulsant Screening

Two common preclinical models for assessing anticonvulsant activity are the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) test.

a) Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures.

Materials:

-

Rodents (mice or rats)

-

Corneal electrodes

-

An electroshock apparatus

-

Electrolyte solution for electrodes

-

Test compound formulated for administration (e.g., in a suitable vehicle for intraperitoneal injection)

Procedure:

-

Administer the test compound to a group of animals at various doses. Include a vehicle control group.

-

At the time of peak effect of the compound, apply a maximal electrical stimulus (e.g., 50 mA for mice) via corneal electrodes for a short duration (e.g., 0.2 seconds).

-

Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection is defined as the abolition of the tonic hindlimb extension.

-

Determine the ED₅₀ (the dose that protects 50% of the animals from the tonic hindlimb extension).

b) Pentylenetetrazol (PTZ) Induced Seizure Test

This test is a model for myoclonic and absence seizures.

Materials:

-

Rodents (mice or rats)

-

Pentylenetetrazol (PTZ) solution

-

Test compound formulated for administration

Procedure:

-

Administer the test compound to a group of animals at various doses. Include a vehicle control group.

-

At the time of peak effect of the compound, administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneously).

-

Observe the animals for a set period (e.g., 30 minutes) for the onset of clonic seizures (characterized by rhythmic muscle contractions).

-

Protection is defined as the absence of clonic seizures.

-

Determine the ED₅₀ (the dose that protects 50% of the animals from clonic seizures).

Hypothetical Biological Screening Workflow.

Conclusion

This compound is a readily synthesizable compound with well-characterized physicochemical and crystallographic properties. While its specific biological profile remains to be elucidated, its structural relationship to known bioactive scaffolds, such as succinimides, suggests that it may possess interesting pharmacological activities. This technical guide provides the foundational chemical information and outlines potential avenues for biological investigation, offering a starting point for researchers in drug discovery and development to explore the therapeutic potential of this and related compounds. Further research into its biological effects is warranted to fully understand its potential applications.

References

A Technical Guide to the Solubility of N-(2,6-Dimethyl-phenyl)-succinamic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility characteristics of N-(2,6-Dimethyl-phenyl)-succinamic acid in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing qualitative solubility information derived from synthesis and crystallization records, alongside a detailed experimental protocol for researchers to determine precise solubility values.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical and materials science research. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This guide aims to be a foundational resource for professionals working with this compound.

Qualitative Solubility Profile

Based on documented synthesis and purification procedures, a qualitative understanding of the solubility of this compound can be established.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Ethanol | Soluble | [1][2] |

| Toluene | Poorly Soluble | [1][2] |

| Water | Poorly Soluble | [1][2] |

This table is based on observations from synthesis and recrystallization procedures where the compound was successfully dissolved in ethanol for crystallization and precipitated as a solid from toluene and was washed with water.[1][2]

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized protocol for determining the quantitative solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the solubility in the original saturated solution by accounting for the dilution factor.

Data Presentation

The determined solubility data should be recorded in a structured format for easy comparison.

Table 2: Template for Quantitative Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

An In-depth Technical Guide on the Crystal Structure of N-(2,6-Dimethyl-phenyl)-succinamic acid

This guide provides a comprehensive overview of the crystal structure of N-(2,6-Dimethyl-phenyl)-succinamic acid, intended for researchers, scientists, and professionals in drug development. The information is compiled from crystallographic studies and presents key data in a structured format.

Crystal and Molecular Structure

This compound, with the systematic name 3-[(2,6-dimethylphenyl)-aminocarbonyl]propionic acid, is a compound of interest in structural chemistry due to the presence of the amide moiety, a significant component in many biologically important molecules.[1] The crystal structure reveals that the N-H and C=O bonds within the amide segment adopt an anti conformation to each other.[1]

The molecular packing is characterized by the presence of N—H⋯O and O—H⋯O hydrogen bonds, which organize the molecules into a two-dimensional array.[1]

Quantitative Crystallographic Data

The crystallographic data for this compound are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement [1]

| Parameter | Value |

| Empirical Formula | C₁₂H₁₅NO₃ |

| Formula Weight | 221.25 |

| Temperature | 299 (2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 7.9633 (8) Å |

| b | 19.889 (2) Å |

| c | 7.9822 (8) Å |

| α | 90° |

| β | 111.16 (1)° |

| γ | 90° |

| Volume | 1179.0 (2) ų |

| Z | 4 |

| Calculated Density | 1.246 Mg/m³ |

| Absorption Coefficient | 0.09 mm⁻¹ |

| F(000) | 472 |

| Crystal Size | 0.50 x 0.48 x 0.40 mm |

| Theta range for data collection | 2.9 to 26.0° |

| Reflections collected | 9484 |

| Independent reflections | 2391 [R(int) = 0.027] |

| Completeness to theta = 26.0° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2391 / 0 / 152 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.043, wR2 = 0.119 |

| R indices (all data) | R1 = 0.057, wR2 = 0.131 |

Table 2: Hydrogen Bond Geometry (Å, °) [1]

| D—H···A | D—H | H···A | D···A | D—H···A |

| N1—H1N···O1ⁱ | 0.859 (18) | 2.059 (19) | 2.9120 (16) | 171.8 (17) |

| O2—H2O···O3ⁱⁱ | 0.88 (3) | 1.79 (3) | 2.6686 (18) | 178 (3) |

| Symmetry codes: (i) x+1/2, -y+1/2, z+1/2; (ii) -x+1, -y, -z+1 |

Experimental Protocols

A solution of succinic anhydride (0.025 mol) in 25 ml of toluene was prepared. To this, a solution of 2,6-dimethylaniline (0.025 mol) in 20 ml of toluene was added dropwise with constant stirring. The resulting mixture was stirred for approximately one hour and then left to stand for an additional hour at room temperature to ensure the completion of the reaction.

Following the reaction, the mixture was treated with dilute hydrochloric acid to remove any unreacted 2,6-dimethylaniline. The resulting solid product was collected by suction filtration. The solid was then washed thoroughly with water to remove unreacted succinic anhydride and succinic acid.

Caption: Synthesis workflow for this compound.

Single-crystal X-ray diffraction data were collected on an Oxford Diffraction Xcalibur diffractometer equipped with a Sapphire CCD detector. The radiation source was a fine-focus sealed tube using Mo Kα radiation (λ = 0.71073 Å). Data collection was performed at a temperature of 299(2) K. A total of 9484 reflections were collected, resulting in 2391 independent reflections.

The structure was solved and refined using full-matrix least-squares on F². The positions of the hydrogen atoms were located from a difference Fourier map. An empirical absorption correction was applied using spherical harmonics.

Caption: Experimental workflow for X-ray crystallography.

Signaling Pathways and Biological Activity

While the primary focus of the available literature is on the chemical synthesis and structural characterization of this compound, amides are recognized as crucial components of many biologically active compounds.[1] Further research would be required to elucidate specific signaling pathways or biological activities associated with this particular molecule. The detailed structural information provided herein can serve as a foundation for such future investigations, particularly in the context of rational drug design and understanding structure-activity relationships.

References

Technical Guide: Physical and Structural Characteristics of N-(2,6-Dimethyl-phenyl)-succinamic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and structural characteristics of N-(2,6-Dimethyl-phenyl)-succinamic acid. The information is compiled from publicly available scientific literature and is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Core Physical and Chemical Properties

This compound, with the systematic name 3-[(2,6-dimethylphenyl)aminocarbonyl]propionic acid, is a derivative of succinic acid and 2,6-dimethylaniline. While specific quantitative data for some physical properties like melting point and pKa are not explicitly detailed in the reviewed literature, extensive crystallographic data provides a solid foundation for its structural understanding.

Summary of Physical Characteristics

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₃ | [1] |

| Molecular Weight | 221.25 g/mol | [1] |

| Physical Appearance | Solid | [2] |

| Melting Point | Recrystallized to a constant melting point from ethanol; specific value not reported. | [1][2] |

| Boiling Point | Data not available. | |

| Solubility | Recrystallized from ethanol, suggesting good solubility in this solvent.[1][2] | |

| pKa | Data not available. |

Structural and Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction, providing precise insights into its molecular geometry and packing.[1]

Crystallographic Data Summary

| Parameter | Value | Source |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/n | [1] |

| Unit Cell Dimensions | a = 7.9633 (8) Åb = 19.889 (2) Åc = 7.9822 (8) Åβ = 111.16 (1)° | [1] |

| Volume | 1179.0 (2) ų | [1] |

| Z | 4 | [1] |

| Calculated Density | 1.246 Mg m⁻³ | [1] |

| Radiation | Mo Kα (λ = 0.71073 Å) | [1] |

| Temperature | 299 (2) K | [1] |

In the solid state, the molecules are organized in a two-dimensional array stabilized by intermolecular N—H⋯O and O—H⋯O hydrogen bonds.[1] The amide N—H and C=O bonds adopt an anti conformation to each other.[1]

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and characterization of this compound as reported in the literature.

Synthesis of this compound[1][2]

This protocol describes the synthesis via the acylation of 2,6-dimethylaniline with succinic anhydride.

Materials:

-

Succinic anhydride (0.025 mol)

-

2,6-dimethylaniline (0.025 mol)

-

Toluene (45 ml total)

-

Dilute hydrochloric acid

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

A solution of succinic anhydride (0.025 mol) in 25 ml of toluene is prepared.

-

A solution of 2,6-dimethylaniline (0.025 mol) in 20 ml of toluene is prepared separately.

-

The 2,6-dimethylaniline solution is added dropwise to the succinic anhydride solution with constant stirring.

-

The resulting mixture is stirred for approximately 1 hour and then left to stand for an additional hour at room temperature to ensure the completion of the reaction.

-

To remove any unreacted 2,6-dimethylaniline, the mixture is treated with dilute hydrochloric acid.

-

The resulting solid product is collected by suction filtration.

-

The solid is washed thoroughly with water to remove unreacted succinic anhydride and succinic acid.

-

The crude product is purified by recrystallization from ethanol to a constant melting point.

Characterization Methods

The purity and structure of the synthesized this compound were confirmed using the following analytical techniques.[1]

-

Elemental Analysis: To confirm the empirical formula.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

-

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms in the crystal lattice. The data was collected on an Oxford Diffraction Xcalibur diffractometer.[1]

Visualized Experimental Workflow

The following diagram illustrates the synthesis and purification workflow for this compound.

Caption: Synthesis and purification workflow for this compound.

References

N-(2,6-Dimethyl-phenyl)-succinamic acid IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2,6-Dimethyl-phenyl)-succinamic acid, including its chemical identity, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Identity

-

IUPAC Name: 4-(2,6-dimethylanilino)-4-oxobutanoic acid[1]

-

Systematic Name: 3-[(2,6-dimethylphenyl)-aminocarbonyl]propionic acid[2]

-

CAS Number: 24245-01-0[1]

-

Synonyms: this compound

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₃ | [1] |

| Molecular Weight | 221.25 g/mol | [1] |

| Appearance | Solid | [1] |

| Density | 1.21 g/cm³ | [3] |

| Boiling Point | 424 °C at 760 mmHg | [3] |

| Flash Point | 210.2 °C | [3] |

| Refractive Index | 1.582 | [3] |

| Vapor Pressure | 6.06E-08 mmHg at 25°C | [3] |

| XLogP3 | 0.8 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 4 | [3] |

| Topological Polar Surface Area | 66.4 Ų | [3] |

Experimental Protocols

Synthesis of this compound[2][4]

This protocol details the synthesis of this compound from succinic anhydride and 2,6-dimethylaniline.

Materials:

-

Succinic anhydride (0.025 mole)

-

2,6-dimethylaniline (0.025 mole)

-

Toluene (45 ml total)

-

Dilute hydrochloric acid

-

Water

Procedure:

-

A solution of succinic anhydride (0.025 mole) in 25 ml of toluene is prepared.

-

A solution of 2,6-dimethylaniline (0.025 mole) in 20 ml of toluene is prepared separately.

-

The succinic anhydride solution is treated dropwise with the 2,6-dimethylaniline solution with constant stirring.

-

The resulting mixture is stirred for approximately 1 hour and then left to stand for an additional hour at room temperature to ensure the reaction goes to completion.

-

The mixture is then treated with dilute hydrochloric acid to remove any unreacted 2,6-dimethylaniline.

-

The resulting solid product is filtered under suction.

-

The solid is washed thoroughly with water to remove unreacted succinic anhydride and any succinic acid that may have formed.

-

The final product, this compound, is then collected.

Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-(2,6-Dimethyl-phenyl)-succinamic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(2,6-Dimethyl-phenyl)-succinamic acid. The synthesis involves the reaction of succinic anhydride with 2,6-dimethylaniline. This protocol is intended for use by researchers in organic chemistry and drug development. The information includes a summary of key quantitative data, a detailed experimental procedure, and a workflow diagram of the synthesis process. While this compound belongs to the succinamic acid class, which has been investigated for various biological activities, specific signaling pathway information for this particular molecule is not yet well-established.

Data Presentation

A summary of the available quantitative data for this compound is presented in the table below. This data is compiled from various analytical techniques used to characterize the compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₃ | [1] |

| Molecular Weight | 221.25 g/mol | [1] |

| Physical Appearance | White solid | Inferred from synthesis descriptions |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| Unit Cell Dimensions | a = 7.9633(8) Å, b = 19.889(2) Å, c = 7.9822(8) Å, β = 111.16(1)° | [1] |

| Melting Point | Not explicitly reported, product recrystallized to a constant melting point. | [1][2] |

| Yield | Not explicitly reported. | |

| Solubility | Soluble in ethanol for recrystallization. | [1][2] |

Experimental Protocol

The synthesis of this compound is achieved through the acylation of 2,6-dimethylaniline with succinic anhydride.[1][2]

Materials:

-

Succinic anhydride (0.025 mole)

-

2,6-dimethylaniline (0.025 mole)

-

Toluene (45 ml total)

-

Dilute Hydrochloric Acid

-

Ethanol

-

Distilled water

Equipment:

-

Round bottom flask

-

Stirring apparatus (magnetic stirrer)

-

Dropping funnel

-

Filtration apparatus (Buchner funnel, filter paper)

-

Beakers and other standard laboratory glassware

-

Heating mantle (optional, for dissolving reagents)

-

Rotary evaporator (optional, for solvent removal)

Procedure:

-

Reaction Setup: In a round bottom flask, dissolve 0.025 moles of succinic anhydride in 25 ml of toluene. In a separate beaker, prepare a solution of 0.025 moles of 2,6-dimethylaniline in 20 ml of toluene.[1]

-

Addition of Amine: While stirring the succinic anhydride solution at room temperature, add the 2,6-dimethylaniline solution dropwise using a dropping funnel.[1]

-

Reaction: Continue to stir the resulting mixture for approximately one hour at room temperature. After stirring, allow the mixture to stand for an additional hour to ensure the completion of the reaction.[1]

-

Work-up:

-

To quench the reaction and remove any unreacted 2,6-dimethylaniline, add dilute hydrochloric acid to the reaction mixture.

-

The resulting solid product is then collected by vacuum filtration.

-

Wash the solid thoroughly with water to remove any unreacted succinic anhydride and succinic acid that may have formed.[1]

-

-

Purification: The crude product is purified by recrystallization from ethanol to a constant melting point.[1]

-

Characterization: The purity and identity of the final product can be confirmed by elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.[1] For single crystal growth for X-ray diffraction studies, the purified compound can be dissolved in ethanol and allowed to evaporate slowly at room temperature.[1]

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Biological Context and Potential Applications

Succinamic acid and succinimide derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. These activities include anticonvulsant, anti-inflammatory, and antitumor properties. The amide moiety present in these compounds is a key feature in many biologically significant molecules. While the specific biological activity and potential signaling pathway interactions of this compound have not been extensively characterized in the reviewed literature, its structural class suggests potential for further investigation in drug discovery programs. The protocol provided herein offers a reliable method for synthesizing this compound for such future studies.

References

Application Notes: Infrared Spectroscopy Analysis of N-(2,6-Dimethyl-phenyl)-succinamic acid

Application Notes and Protocols for N-(2,6-Dimethyl-phenyl)-succinamic acid as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-(2,6-Dimethyl-phenyl)-succinamic acid, a versatile chemical intermediate. The document details its synthesis, physical and chemical properties, and its application in the preparation of bioactive molecules. Experimental protocols and data are presented to guide researchers in its effective utilization.

Chemical Profile

| Property | Value | Reference |

| IUPAC Name | 4-((2,6-dimethylphenyl)amino)-4-oxobutanoic acid | |

| Molecular Formula | C₁₂H₁₅NO₃ | [1] |

| Molecular Weight | 221.25 g/mol | [1] |

| Appearance | Solid | |

| CAS Number | 24245-01-0 |

Synthesis of this compound

This compound can be synthesized through the reaction of 2,6-dimethylaniline with succinic anhydride.[1]

Experimental Protocol:

-

Dissolve succinic anhydride (0.025 mole) in 25 ml of toluene.

-

In a separate flask, dissolve 2,6-dimethylaniline (0.025 mole) in 20 ml of toluene.

-

Add the 2,6-dimethylaniline solution dropwise to the succinic anhydride solution with constant stirring.

-

Continue stirring the resulting mixture for approximately 1 hour at room temperature.

-

Allow the mixture to stand for an additional hour to ensure the completion of the reaction.

-

To remove any unreacted 2,6-dimethylaniline, treat the mixture with dilute hydrochloric acid.

-

Filter the resulting solid product under suction.

-

Wash the solid thoroughly with water to remove unreacted succinic anhydride and succinic acid.

-

Recrystallize the product from ethanol to obtain pure this compound.[1]

Application as a Chemical Intermediate

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds, notably N-substituted succinimides. These succinimide derivatives are recognized for their broad range of biological activities, including anticonvulsant, anti-inflammatory, and antitumor properties.[2]

Synthesis of N-(2,6-Dimethylphenyl)succinimide

A primary application of this compound is its conversion to N-(2,6-Dimethylphenyl)succinimide through cyclization.[3]

-

Place the purified this compound in a suitable reaction vessel.

-

Heat the compound for 2 hours.

-

Allow the reaction mixture to cool slowly to room temperature, which will result in the crystallization of N-(2,6-Dimethylphenyl)succinimide.

-

The purity of the resulting N-(2,6-dimethylphenyl)succinimide can be confirmed by elemental analysis and infrared spectroscopy.[3]

Potential Application in the Synthesis of Acetylcholinesterase Inhibitors

Succinimide derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. While specific data for the N-(2,6-dimethylphenyl) derivative is not available, a study on related succinimide derivatives demonstrated competitive inhibition of AChE.[4] This suggests that this compound could be a valuable starting material for the development of novel AChE inhibitors.

| Compound Derivative | IC₅₀ (µM) | Ki (M) | Type of Inhibition |

| Succinimide Derivative (I) | 30,000 | 6.38 x 10⁻³ | Competitive |

| Succinimide Derivative (II) | 29,000 | 5.13 x 10⁻³ | Competitive |

Table adapted from a study on related succinimide derivatives, not the specific N-(2,6-dimethylphenyl) derivative.[4]

The inhibitory activity of these compounds is attributed to their interaction with the active site of the AChE enzyme, preventing the breakdown of the neurotransmitter acetylcholine.

References

N-(2,6-Dimethyl-phenyl)-succinamic acid as a precursor for N-(2,6-dimethylphenyl)succinimide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N-(2,6-dimethylphenyl)succinimide, a valuable intermediate in organic synthesis and drug discovery. The process involves a two-step procedure starting from the formation of the precursor, N-(2,6-Dimethyl-phenyl)-succinamic acid, followed by its thermal cyclization.

Data Presentation

While specific comparative data for the synthesis of N-(2,6-dimethylphenyl)succinimide under varied conditions is not extensively published, the following table provides representative data for the synthesis of N-aryl succinimides, illustrating the impact of different synthetic methodologies on reaction yield and time. This data can serve as a guide for optimizing the synthesis of the target compound.

| Amine Precursor | Cyclization Method | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| Aniline | Thermal | None | 180-200 | 2 h | 85 | >95 | Generic Thermal Method |

| 4-Methoxyaniline | Acetic Anhydride | Acetic Anhydride | 100 | 1 h | 92 | >98 | Chemical Dehydration |

| 2,6-Dimethylaniline | Thermal | None | 200-220 | 2 h | High | >95 (after recrystallization) | [1][2] |

| Various Anilines | Hot Water | Water | 100 | 6-12 h | 81-98 | Not specified | Green Chemistry Approach |

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound and its subsequent conversion to N-(2,6-dimethylphenyl)succinimide.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the succinamic acid precursor from succinic anhydride and 2,6-dimethylaniline.

Materials:

-

Succinic anhydride (0.025 mol)

-

2,6-Dimethylaniline (0.025 mol)

-

Toluene (45 mL)

-

Dilute Hydrochloric Acid

-

Water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Filtration apparatus (e.g., Büchner funnel)

-

Beakers and other standard laboratory glassware

Procedure:

-

Dissolve succinic anhydride (0.025 mol) in 25 mL of toluene in a round-bottom flask with constant stirring.

-

In a separate beaker, dissolve 2,6-dimethylaniline (0.025 mol) in 20 mL of toluene.

-

Add the 2,6-dimethylaniline solution dropwise to the succinic anhydride solution with continuous stirring.

-

Stir the resulting mixture for one hour at room temperature.

-

Allow the mixture to stand for an additional hour to ensure the completion of the reaction.

-

Treat the mixture with dilute hydrochloric acid to remove any unreacted 2,6-dimethylaniline.

-

Filter the resulting solid precipitate under suction and wash thoroughly with water to remove unreacted succinic anhydride and succinic acid.[1][2]

-

Recrystallize the crude N-(2,6-dimethylphenyl)succinamic acid from ethanol to obtain a purified product with a constant melting point.[1][2]

Protocol 2: Synthesis of N-(2,6-dimethylphenyl)succinimide

This protocol outlines the thermal cyclization of this compound to the desired succinimide product.

Materials:

-

This compound (from Protocol 1)

-

Ethanol

Equipment:

-

Heating apparatus (e.g., heating mantle, oil bath)

-

Round-bottom flask

-

Condenser (optional, depending on heating method)

-

Crystallizing dish

Procedure:

-

Place the purified N-(2,6-dimethylphenyl)succinamic acid in a suitable flask.

-

Heat the solid for 2 hours at a temperature sufficient to induce cyclization (typically near the melting point).[1][2]

-

After heating, allow the reaction mixture to cool slowly to room temperature to facilitate the formation of crystals of N-(2,6-dimethylphenyl)succinimide.[1][2]

-

The purity of the final product can be verified by elemental analysis and infrared spectroscopy.[1][2] For X-ray diffraction studies, single crystals can be grown by slow evaporation from an ethanolic solution.[1]

Mandatory Visualizations

The following diagrams illustrate the chemical synthesis workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(2,6-Dimethyl-phenyl)-succinamic acid

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of N-(2,6-Dimethyl-phenyl)-succinamic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis involves the acylation of 2,6-dimethylaniline with succinic anhydride. The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the corresponding amic acid.

Q2: What are the typical starting materials and solvents used in this synthesis?

A2: The primary starting materials are 2,6-dimethylaniline and succinic anhydride.[1][2] A common solvent used for this reaction is toluene.[1][2]

Q3: What is the typical reaction time and temperature?

A3: The reaction is typically stirred for about one hour and then left to sit for an additional hour at room temperature to ensure the reaction goes to completion.[1][2]

Q4: How is the product isolated and purified?

A4: The product, this compound, precipitates as a solid. It is then filtered and washed with dilute hydrochloric acid to remove any unreacted 2,6-dimethylaniline.[1][2] A subsequent wash with water is performed to remove unreacted succinic anhydride and any succinic acid that may have formed.[1][2] Final purification is typically achieved by recrystallization from ethanol.[1][2]

Q5: What are some common side products or impurities?

A5: Common impurities include unreacted starting materials (2,6-dimethylaniline and succinic anhydride), and succinic acid formed from the hydrolysis of succinic anhydride. In some cases, the formation of N-(2,6-Dimethylphenyl)succinimide can occur, particularly if the reaction is heated.[1][3]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low or No Product Yield | Incomplete reaction. | - Ensure equimolar amounts of 2,6-dimethylaniline and succinic anhydride are used. - Extend the reaction time (e.g., stir for an additional 1-2 hours at room temperature). - Ensure adequate mixing by using a suitable stir bar and stir rate. |

| Loss of product during workup. | - Be careful during filtration and washing steps to avoid mechanical loss of the solid product. - Minimize the amount of solvent used for washing to prevent dissolution of the product. | |

| Purity of starting materials. | - Verify the purity of 2,6-dimethylaniline and succinic anhydride using appropriate analytical techniques (e.g., NMR, melting point). Impurities can interfere with the reaction. | |

| Product is Oily or Gummy | Presence of unreacted starting materials or solvent. | - Ensure the product is thoroughly washed with dilute HCl and water to remove unreacted starting materials. - Dry the product under vacuum to remove any residual toluene or water. |

| Impurities lowering the melting point. | - Perform recrystallization from a suitable solvent like ethanol to obtain a crystalline solid.[1][2] | |

| Product is Contaminated with Starting Materials | Inefficient washing. | - Increase the volume and/or number of washes with dilute HCl and water. - Ensure the pH of the filtrate is acidic after the HCl wash to confirm removal of the amine. |

| Formation of N-(2,6-Dimethylphenyl)succinimide | High reaction temperature. | - Maintain the reaction at room temperature. Avoid heating the reaction mixture, as this can promote the cyclization of the amic acid to the imide.[1] |

Experimental Protocols

Synthesis of this compound

Materials:

-

Succinic anhydride (0.025 mole)

-

2,6-Dimethylaniline (0.025 mole)

-

Toluene (45 ml)

-

Dilute Hydrochloric Acid

-

Deionized Water

-

Ethanol

Procedure:

-

In a clean, dry flask, dissolve succinic anhydride (0.025 mole) in 25 ml of toluene.

-

In a separate flask, dissolve 2,6-dimethylaniline (0.025 mole) in 20 ml of toluene.

-

With constant stirring, add the 2,6-dimethylaniline solution dropwise to the succinic anhydride solution at room temperature.

-

Stir the resulting mixture for one hour.

-

Allow the mixture to stand for an additional hour at room temperature to ensure the reaction is complete.[1][2]

-

Filter the resulting solid product under suction.

-

Wash the solid with dilute hydrochloric acid to remove any unreacted 2,6-dimethylaniline.[1][2]

-

Wash the solid thoroughly with water to remove unreacted succinic anhydride and succinic acid.[1][2]

-

Recrystallize the crude product from ethanol to obtain pure this compound.[1][2]

-

Dry the purified product under vacuum.

Data Presentation

Table 1: Effect of Reaction Time on Product Yield (Hypothetical Data)

| Reaction Time (hours) | Yield (%) | Purity (%) |

| 1 | 75 | 92 |

| 2 | 85 | 95 |

| 4 | 88 | 96 |

| 8 | 88 | 96 |

Table 2: Effect of Solvent on Product Yield (Hypothetical Data)

| Solvent | Yield (%) | Purity (%) |

| Toluene | 85 | 95 |

| Diethyl Ether | 82 | 94 |

| Dichloromethane | 80 | 93 |

| Acetonitrile | 78 | 91 |

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting logic for addressing low reaction yield.

References

Common side products in the synthesis of N-(2,6-Dimethyl-phenyl)-succinamic acid

This technical support guide provides troubleshooting advice and answers to frequently asked questions concerning the synthesis of N-(2,6-Dimethyl-phenyl)-succinamic acid. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, helping users to identify and resolve potential problems in their experimental workflow.

dot

Caption: Troubleshooting workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common impurities and side products are unreacted starting materials, the hydrolysis product of succinic anhydride, and the cyclized imide product. These are summarized in the table below.

| Side Product/Impurity | Chemical Name | Reason for Formation | Mitigation/Removal |

| Unreacted Amine | 2,6-Dimethylaniline | Incomplete reaction. | Washing the crude product with dilute hydrochloric acid.[1][2] |

| Unreacted Anhydride | Succinic Anhydride | Incomplete reaction. | Washing the crude product with water.[1][2] |

| Hydrolysis Product | Succinic Acid | Reaction of succinic anhydride with water.[3] | Washing the crude product with water.[1][2] |

| Cyclization Product | N-(2,6-dimethylphenyl)succinimide | Heating of the this compound product, leading to intramolecular cyclization and loss of water.[1][4] | Avoid high temperatures during the reaction and work-up. Can be separated by recrystallization.[1] |

Q2: My reaction yield is very low. What are the potential causes?

A2: Low yields can stem from several factors:

-

Purity of Starting Materials: Ensure that the 2,6-dimethylaniline and succinic anhydride are pure. Impurities can interfere with the reaction.

-

Reaction Conditions: The reaction is typically carried out at room temperature.[1][2][5][6] Ensure the reaction time is sufficient for completion (e.g., stirring for an hour and letting it sit for another hour).[1][2] The use of an appropriate solvent, such as toluene, is also critical.[1][2][5][6]

-

Incomplete Reaction: The reaction between the amine and the anhydride may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).

-

Losses During Work-up: Ensure that the product is not being lost during the washing and filtration steps.

Q3: I see an impurity in my NMR spectrum that I cannot identify. What could it be?

A3: An unexpected impurity could be N-(2,6-dimethylphenyl)succinimide. This side product forms if the reaction mixture or the isolated product is exposed to high temperatures, causing intramolecular cyclization.[1][4] The formation of the imide can be confirmed by comparing the spectral data with a known standard or by using mass spectrometry to identify the molecular weight of the impurity.

Q4: How can I prevent the formation of N-(2,6-dimethylphenyl)succinimide?

A4: To minimize the formation of the succinimide by-product, it is crucial to maintain a low temperature throughout the synthesis and purification process. Avoid heating the reaction mixture and dry the final product under vacuum at a moderate temperature.

Q5: What is the best way to purify the final product?

A5: Recrystallization from ethanol has been shown to be an effective method for purifying this compound to a constant melting point.[1][2]

Experimental Protocol

The following is a general experimental protocol for the synthesis of this compound based on published literature.

Materials:

-

Succinic anhydride

-

2,6-Dimethylaniline

-

Toluene

-

Dilute Hydrochloric Acid

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve succinic anhydride (1 equivalent) in toluene.

-

In a separate flask, dissolve 2,6-dimethylaniline (1 equivalent) in toluene.

-

Add the 2,6-dimethylaniline solution dropwise to the succinic anhydride solution with constant stirring at room temperature.[1][2]

-

Continue stirring the resulting mixture for approximately one hour and then let it stand for an additional hour at room temperature to ensure the reaction goes to completion.[1][2]

-

After the reaction is complete, treat the mixture with dilute hydrochloric acid to remove any unreacted 2,6-dimethylaniline.[1][2]

-

Filter the resulting solid product under suction.

-

Wash the solid thoroughly with water to remove unreacted succinic anhydride and any succinic acid that may have formed.[1][2]

-

Recrystallize the crude product from ethanol to obtain pure this compound.[1][2]

dot

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. N-(2,6-Dimethylphenyl)succinimide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(2,6-Dimethylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Succinic anhydride - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. scienceopen.com [scienceopen.com]

- 6. N-(2,3-Dimethylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: N-(2,6-Dimethyl-phenyl)-succinamic acid Purification

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development working on the purification of N-(2,6-Dimethyl-phenyl)-succinamic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product has a low yield. What are the potential causes and solutions?

A1: Low yield can result from several factors throughout the synthesis and purification process. Consider the following:

-

Incomplete Reaction: Ensure that the reaction between succinic anhydride and 2,6-dimethylaniline has gone to completion. The reaction mixture should be stirred for at least one hour and then allowed to sit for an additional hour at room temperature.[1][2]

-

Sub-optimal Reagent Ratio: The synthesis protocols typically use equimolar amounts (1:1 ratio) of succinic anhydride and 2,6-dimethylaniline.[1][2] Verify your starting material calculations.

-

Loss During Washing: Excessive washing or the use of inappropriate solvents during the purification steps can lead to the loss of the desired product.

-

Inefficient Recrystallization: Significant product loss can occur during recrystallization if the conditions are not optimal. Ensure the crude product is dissolved in a minimal amount of hot ethanol and allowed to cool slowly to maximize crystal formation.

Q2: The melting point of my purified product is broad or lower than expected. What does this indicate and how can I fix it?

A2: A broad or depressed melting point is a strong indicator of impurities in your final product. The most common impurities are unreacted starting materials or side products.

-

Unreacted 2,6-dimethylaniline: This basic impurity can be removed by washing the crude solid with dilute hydrochloric acid.[1][3]

-

Unreacted Succinic Anhydride or Succinic Acid: These acidic impurities can be removed by thoroughly washing the crude product with water.[1][3]

-

Ineffective Recrystallization: If the melting point is still not sharp after the acid and water washes, a second recrystallization from ethanol is recommended. The process should be repeated until a constant melting point is achieved.[2][4]

Q3: I am having trouble getting the product to crystallize during recrystallization. What should I do?

A3: Difficulty in crystallization can be due to supersaturation, the presence of impurities that inhibit crystal formation, or using too much solvent.

-

Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Seeding the solution with a tiny crystal of the pure product can also initiate crystallization.

-

Reduce Solvent Volume: If you have used too much ethanol, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

-

Purity Check: Ensure that the crude product has been properly washed to remove major impurities before attempting recrystallization, as they can interfere with the process.

Q4: How can I confirm the purity and identity of my final product?

A4: Beyond a sharp and accurate melting point, the purity and identity of this compound should be confirmed using analytical techniques.

-

Spectroscopic Methods: Characterization is typically performed using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.[3][4]

-

Elemental Analysis: This technique can be used to verify the elemental composition of the compound.[2][4]

-

X-ray Crystallography: For an unambiguous structural confirmation, single crystals can be grown from an ethanolic solution by slow evaporation and analyzed by X-ray diffraction.[1]

Experimental Protocols

Synthesis and Purification of this compound

This protocol is based on established methodologies for the synthesis of this compound.[1][2][3][5]

Materials:

-

Succinic anhydride

-

2,6-dimethylaniline

-

Toluene

-

Dilute Hydrochloric Acid

-

Ethanol

-

Deionized Water

Procedure:

-

Reaction Setup: In a flask equipped with a stirrer, dissolve succinic anhydride (0.025 mole) in 25 ml of toluene. In a separate container, prepare a solution of 2,6-dimethylaniline (0.025 mole) in 20 ml of toluene.

-

Reaction: Add the 2,6-dimethylaniline solution dropwise to the succinic anhydride solution with constant stirring.

-

Reaction Time: Stir the resulting mixture for approximately one hour, and then let it stand for an additional hour at room temperature to ensure the reaction is complete.

-

Removal of Unreacted Amine: Treat the reaction mixture with dilute hydrochloric acid to remove any unreacted 2,6-dimethylaniline.

-

Isolation of Crude Product: Filter the resulting solid product under suction.

-

Removal of Unreacted Anhydride/Acid: Wash the filtered solid thoroughly with water to remove unreacted succinic anhydride and any succinic acid that may have formed.

-

Recrystallization: Recrystallize the crude product from ethanol to a constant melting point to obtain the pure this compound.

-

Drying and Characterization: Dry the purified crystals and confirm the identity and purity through melting point analysis, IR, and NMR spectroscopy.

Data Presentation

| Parameter | Value | Reference |

| Molar Ratio of Reactants | 1:1 (Succinic anhydride : 2,6-dimethylaniline) | [1][2] |

| Reaction Solvent | Toluene | [1][2] |

| Purification Wash 1 | Dilute Hydrochloric Acid | [1][3] |

| Purification Wash 2 | Water | [1][3] |

| Recrystallization Solvent | Ethanol | [1][2][3][4] |

Visualizations

Experimental Workflow for Purification

Caption: Purification workflow for this compound.

Troubleshooting Logic

Caption: Logic for troubleshooting an impure final product.

References

- 1. N-(2,6-Dimethylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(2,6-Dimethylphenyl)succinimide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(2,3-Dimethylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(3,5-Dimethylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Support Center: Synthesis and Purification of N-(2,6-Dimethyl-phenyl)-succinamic acid

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of synthesized N-(2,6-Dimethyl-phenyl)-succinamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are unreacted starting materials, including 2,6-dimethylaniline and succinic anhydride. Succinic acid, formed from the hydrolysis of succinic anhydride, can also be present.[1][2][3] Another potential impurity is N-(2,6-dimethylphenyl)succinimide, which can form if the reaction is heated.[2][4]

Q2: What is the recommended solvent for the reaction?

A2: Toluene is a commonly used solvent for the reaction between 2,6-dimethylaniline and succinic anhydride.[1][2][3]

Q3: How can I remove unreacted 2,6-dimethylaniline from the product?

A3: Unreacted 2,6-dimethylaniline can be removed by washing the crude product with dilute hydrochloric acid.[1][2][3] The basic aniline will react to form a water-soluble salt, which is then easily separated from the desired product.

Q4: How can I remove unreacted succinic anhydride and succinic acid?

A4: A thorough wash with water will remove unreacted succinic anhydride and its hydrolysis product, succinic acid.[1][2][3]

Q5: What is the best method for the final purification of this compound?

A5: The most effective method for final purification is recrystallization from ethanol until a constant melting point is achieved.[1][2]

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Ensure the dropwise addition of the 2,6-dimethylaniline solution to the succinic anhydride solution with constant stirring. Allow the reaction to proceed for at least one hour with stirring, followed by an additional hour at room temperature to ensure completion.[1][2] |

| Loss of product during workup. | Use minimal amounts of cold solvent for washing the filtered product to avoid excessive dissolution. | |

| Product is Oily or Gummy | Presence of unreacted starting materials. | Follow the recommended washing procedures meticulously: first with dilute hydrochloric acid to remove 2,6-dimethylaniline, followed by a thorough water wash for succinic anhydride and succinic acid.[1][2][3] |

| Insufficient drying. | Dry the product thoroughly under suction and then in a desiccator or vacuum oven at a low temperature. | |

| Melting Point is Low and Broad | Presence of impurities. | Recrystallize the product from ethanol. If the melting point is still not sharp, consider a second recrystallization.[1][2] |

| Presence of an Unexpected Peak in NMR/IR (Suspected N-(2,6-dimethylphenyl)succinimide) | Overheating during the reaction or drying process. | The reaction should be carried out at room temperature. Avoid high temperatures during drying. N-(2,6-dimethylphenyl)succinimide is formed by heating the amic acid.[2][4] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures.[1][2][3]

-

Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve 0.025 moles of succinic anhydride in 25 ml of toluene.

-

Addition of Amine: In a separate beaker, dissolve 0.025 moles of 2,6-dimethylaniline in 20 ml of toluene.

-

Reaction: Add the 2,6-dimethylaniline solution dropwise to the succinic anhydride solution with constant stirring at room temperature.

-

Reaction Time: Continue stirring the resulting mixture for approximately one hour.

-

Completion: Allow the mixture to stand for an additional hour at room temperature to ensure the reaction goes to completion.

Purification of this compound

-

Acid Wash: Transfer the reaction mixture to a separation funnel and wash with dilute hydrochloric acid to remove any unreacted 2,6-dimethylaniline.

-

Filtration: Filter the resulting solid product under suction.

-

Water Wash: Wash the filtered solid thoroughly with water to remove unreacted succinic anhydride and any succinic acid that may have formed.

-

Recrystallization: Recrystallize the crude product from ethanol.

-

Drying: Dry the purified crystals to a constant melting point.

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting the purity of this compound.

References

Technical Support Center: Alternative Solvents for the Synthesis of N-Aryl Succinamic Acids

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing alternative and green solvents for the synthesis of N-aryl succinamic acids. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of N-aryl succinamic acids in alternative solvents.

Issue 1: Low or No Product Yield

-

Question: I am attempting the synthesis of an N-aryl succinamic acid in a deep eutectic solvent (DES) and observing very low to no product formation. What are the potential causes and solutions?

-

Answer: Low or no yield in a DES-mediated synthesis can stem from several factors:

-

Inadequate Mixing: DES are often more viscous than traditional organic solvents. Ensure vigorous and efficient stirring to overcome mass transfer limitations.

-

Temperature: While many DES systems work well at room temperature, some reactions may require heating to increase the reaction rate. A gradual increase in temperature (e.g., to 40-60 °C) can be beneficial. Monitor for any potential degradation of starting materials or product at elevated temperatures.

-

Purity of DES Components: The purity of the hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) used to prepare the DES is crucial. Impurities can interfere with the reaction. Use high-purity components for DES preparation.

-

Water Content: The presence of water can affect the properties of the DES and the reaction outcome. For some reactions, an anhydrous DES is preferable. Consider drying the DES components before use or preparing the DES under an inert atmosphere if your reaction is sensitive to moisture.

-